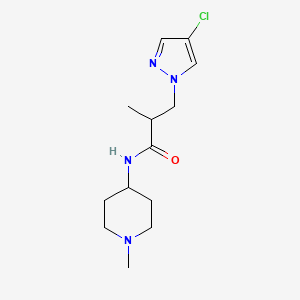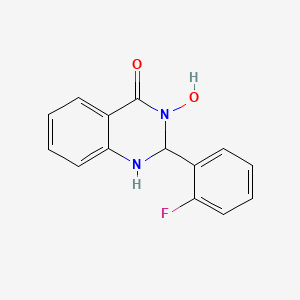![molecular formula C13H15N3O4 B14928647 2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B14928647.png)
2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is a synthetic organic compound with a molecular formula of C13H15N3O4 and a molecular weight of 277.276 Da . This compound is characterized by its phenoxyacetamide structure, which is often associated with various pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved through the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form 4-(2-chloroacetamido)phenol.
Introduction of the cyclopropylcarbonyl group: The 4-(2-chloroacetamido)phenol is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropylcarbonyl derivative.
Formation of the oxime: The cyclopropylcarbonyl derivative is treated with hydroxylamine hydrochloride to form the oxime.
Final coupling: The oxime is then coupled with 2-chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Applications De Recherche Scientifique
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core and exhibit similar pharmacological activities.
Cyclopropylcarbonyl derivatives: Compounds with the cyclopropylcarbonyl group often have unique chemical properties and biological activities.
Uniqueness
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C13H15N3O4/c14-11(17)7-19-10-5-3-8(4-6-10)12(15)16-20-13(18)9-1-2-9/h3-6,9H,1-2,7H2,(H2,14,17)(H2,15,16) |
Clé InChI |
WWOZAQNJOFBCIG-UHFFFAOYSA-N |
SMILES isomérique |
C1CC1C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N |
SMILES canonique |
C1CC1C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B14928572.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)
![{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14928602.png)
![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)
![4-{[(E)-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928615.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B14928618.png)

![N-(5-bromopyridin-2-yl)-1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928622.png)
![(3aR,7aS)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928626.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928629.png)
![5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928648.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14928654.png)
